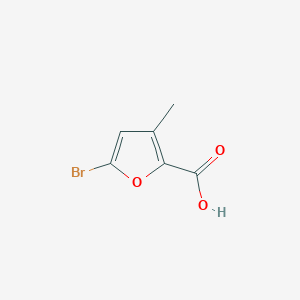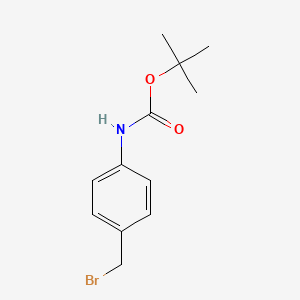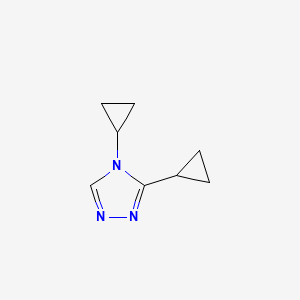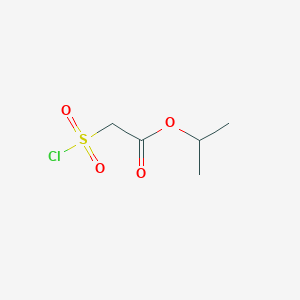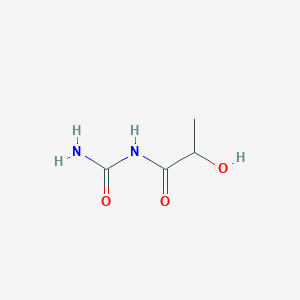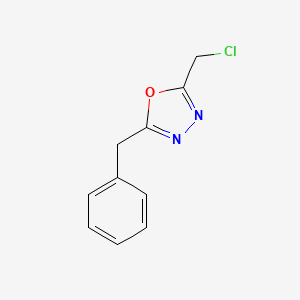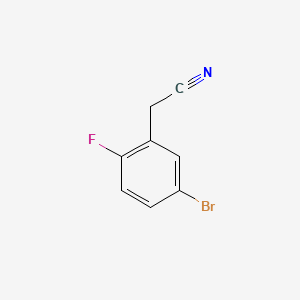
2-(5-Bromo-2-fluorophenyl)acetonitrile
Übersicht
Beschreibung
“2-(5-Bromo-2-fluorophenyl)acetonitrile” is a chemical compound with the CAS Number: 305800-60-6 . It has a molecular weight of 214.04 . It appears as a white to pale-yellow to yellow-brown solid .
Molecular Structure Analysis
The molecular formula of “2-(5-Bromo-2-fluorophenyl)acetonitrile” is C8H5BrFN . The InChI code is 1S/C8H5BrFN/c9-7-1-2-8(10)6(5-7)3-4-11/h1-2,5H,3H2 .Chemical Reactions Analysis
Reactivity studies involving “2-(5-Bromo-2-fluorophenyl)acetonitrile”-related molecules have shown significant insights into nucleophilic attacks on carbon-carbon double bonds, demonstrating the compound’s reactivity towards various nucleophiles in acetonitrile.Physical And Chemical Properties Analysis
“2-(5-Bromo-2-fluorophenyl)acetonitrile” is a white to pale-yellow to yellow-brown solid . It has a molecular weight of 214.04 and a molecular formula of C8H5BrFN .Wissenschaftliche Forschungsanwendungen
Pharmaceutical Research
In pharmaceutical research, this compound serves as a precursor in the synthesis of complex molecules. Its incorporation into larger structures is crucial for developing new drugs, especially those targeting complex diseases where halogenated compounds are often used for their bioactivity .
Material Science
The compound’s unique properties make it suitable for creating new materials with specific characteristics. It can be used to modify the surface properties of materials or to create novel polymers with enhanced durability and chemical resistance .
Analytical Chemistry
2-(5-Bromo-2-fluorophenyl)acetonitrile: can be used as a standard or reagent in analytical chemistry to identify or quantify substances. Its precise structure allows for accurate calibration in instrumental analysis .
Biochemistry
In biochemistry, this compound could be used to study enzyme-catalyzed reactions where halogenated molecules act as substrates or inhibitors. It can help in understanding the interaction between enzymes and halogenated substrates, which is valuable in drug design .
Environmental Applications
While not directly an application, understanding the environmental fate of 2-(5-Bromo-2-fluorophenyl)acetonitrile is crucial. Research can focus on its biodegradation or its potential to bioaccumulate, ensuring that any environmental release does not lead to long-term ecological impact .
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
Wirkmechanismus
Target of Action
This compound is primarily used as a laboratory chemical
Mode of Action
It is known that brominated and fluorinated compounds can interact with various biological targets, potentially altering their function .
Biochemical Pathways
Similar compounds, such as 4-fluorophenylacetonitrile, have been shown to undergo biotransformation by marine fungi .
Pharmacokinetics
It is known that the compound has high gi absorption and is a cyp1a2 inhibitor .
Result of Action
It is known that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Action Environment
The action, efficacy, and stability of 2-(5-Bromo-2-fluorophenyl)acetonitrile can be influenced by various environmental factors. For instance, the compound should be stored in a well-ventilated place and kept tightly closed . It is also recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray .
Eigenschaften
IUPAC Name |
2-(5-bromo-2-fluorophenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrFN/c9-7-1-2-8(10)6(5-7)3-4-11/h1-2,5H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVMIQENCTVIYOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)CC#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80634625 | |
| Record name | (5-Bromo-2-fluorophenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80634625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Bromo-2-fluorophenyl)acetonitrile | |
CAS RN |
305800-60-6 | |
| Record name | 5-Bromo-2-fluorobenzeneacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=305800-60-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (5-Bromo-2-fluorophenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80634625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



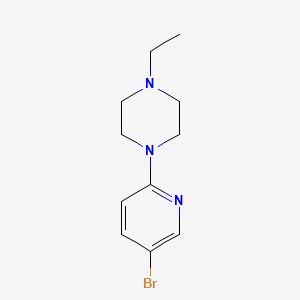
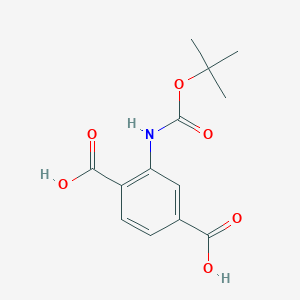
![trans-[4'-Butyl-1,1'-bicyclohexyl]-4-one](/img/structure/B1290497.png)
